Cas no 6538-32-5 (1,2-Benzenedimethanol,a1,a1,a2,a2-tetraphenyl-)

1,2-Benzenedimethanol,a1,a1,a2,a2-tetraphenyl- structure
6538-32-5 structure
Product Name:1,2-Benzenedimethanol,a1,a1,a2,a2-tetraphenyl-
CAS No:6538-32-5
MF:C32H26O2
MW:442.547648906708
CID:527557
Update Time:2026-04-29

1,2-Benzenedimethanol,a1,a1,a2,a2-tetraphenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenedimethanol,a1,a1,a2,a2-tetraphenyl-
    • [2-[hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol
    • {2-[hydroxy(diphenyl)methyl]phenyl}(diphenyl)methanol
    • 1,2-bis(hydroxydiphenylmethyl)benzene
    • 1.2-Bis-(hydroxy-diphenyl-methyl)-benzol
    • AC1L7O7T
    • AG-B-76332
    • AO-435
    • CTK7J6448
    • NSC229448
    • o-bis(diphenylhydroxymethyl)benzene

Computed Properties

  • Exact Mass: 442.19338
  • Monoisotopic Mass: 442.193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.192
  • Boiling Point: 629.1°Cat760mmHg
  • Flash Point: 272.5°C
  • Refractive Index: 1.653
  • PSA: 40.46
  • LogP: 6.25500
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